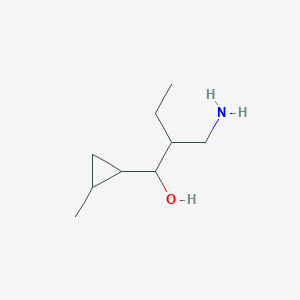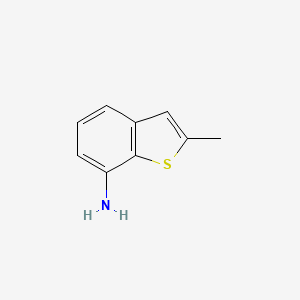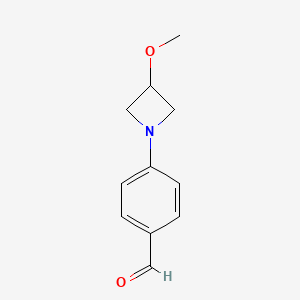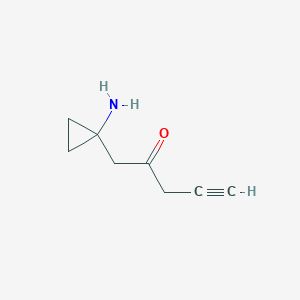
1-(1-Aminocyclopropyl)pent-4-yn-2-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(1-Aminocyclopropyl)pent-4-yn-2-one is an organic compound with the molecular formula C8H11NO This compound is characterized by the presence of a cyclopropyl group attached to an aminopentynone structure
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1-(1-Aminocyclopropyl)pent-4-yn-2-one typically involves the reaction of cyclopropylamine with a suitable alkyne precursor under controlled conditions. One common method involves the use of a palladium-catalyzed coupling reaction, where cyclopropylamine is reacted with a pent-4-yn-2-one derivative in the presence of a palladium catalyst and a base. The reaction is usually carried out under an inert atmosphere at elevated temperatures to ensure high yield and purity .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, such as temperature, pressure, and catalyst concentration, to achieve efficient and cost-effective production.
Análisis De Reacciones Químicas
Types of Reactions
1-(1-Aminocyclopropyl)pent-4-yn-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding alcohol or amine derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where the amino group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles like halides, thiols, and amines can be used under basic or acidic conditions to facilitate substitution reactions.
Major Products Formed
Oxidation: Formation of oxo derivatives.
Reduction: Formation of alcohol or amine derivatives.
Substitution: Formation of substituted cyclopropyl derivatives.
Aplicaciones Científicas De Investigación
1-(1-Aminocyclopropyl)pent-4-yn-2-one has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential role in enzyme inhibition and as a ligand in biochemical assays.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of 1-(1-Aminocyclopropyl)pent-4-yn-2-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby preventing substrate binding and subsequent catalytic activity. Additionally, it can modulate signaling pathways by interacting with cellular receptors, leading to altered cellular responses .
Comparación Con Compuestos Similares
Similar Compounds
- 1-(1-Aminocyclopropyl)pent-4-yn-1-one
- 1-(1-Aminocyclopropyl)but-3-yn-2-one
- 1-(1-Aminocyclopropyl)hex-5-yn-2-one
Uniqueness
1-(1-Aminocyclopropyl)pent-4-yn-2-one is unique due to its specific structural features, such as the cyclopropyl group and the pent-4-yn-2-one moiety. These structural elements confer distinct chemical reactivity and biological activity, making it a valuable compound for research and development .
Propiedades
Fórmula molecular |
C8H11NO |
|---|---|
Peso molecular |
137.18 g/mol |
Nombre IUPAC |
1-(1-aminocyclopropyl)pent-4-yn-2-one |
InChI |
InChI=1S/C8H11NO/c1-2-3-7(10)6-8(9)4-5-8/h1H,3-6,9H2 |
Clave InChI |
FANZTGQQWVWPDN-UHFFFAOYSA-N |
SMILES canónico |
C#CCC(=O)CC1(CC1)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-[(2R,6S)-2,6-Dimethyloxan-4-yl]acetic acid](/img/structure/B13180124.png)
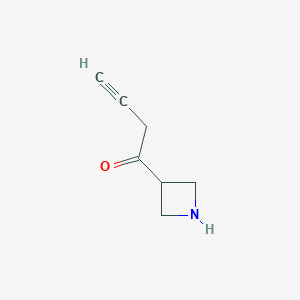
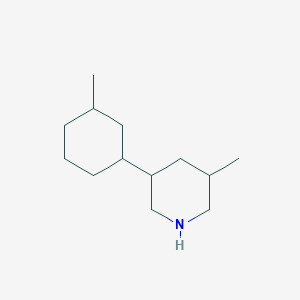
![5-Oxaspiro[bicyclo[4.2.0]octane-7,1'-cyclobutane]-8-one](/img/structure/B13180135.png)
![N-[1-(3,4-Difluorophenyl)ethyl]cyclopropanamine](/img/structure/B13180136.png)
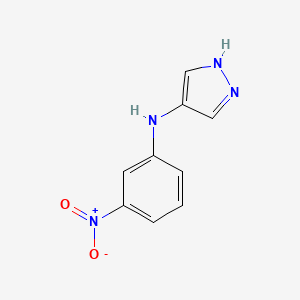
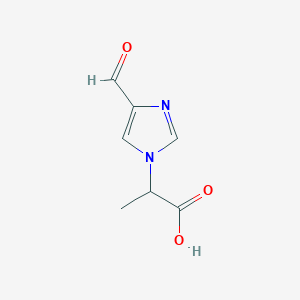
![7-Chloro-2-(trifluoromethyl)imidazo[1,2-a]pyrimidine](/img/structure/B13180158.png)
